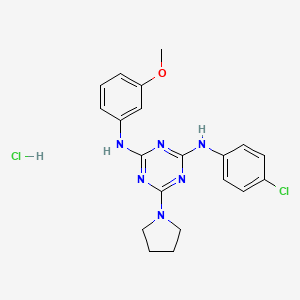
N2-(4-chlorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-chlorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N6O and its molecular weight is 433.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(4-chlorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its unique structure, featuring both chlorophenyl and methoxyphenyl substituents along with a pyrrolidinyl group, suggests a diverse range of interactions with biological targets.
Synthesis and Structure
The synthesis of this compound typically involves cyclization reactions with cyanuric chloride and various amines. The introduction of the methoxyphenyl and pyrrolidinyl groups is achieved through nucleophilic aromatic substitution reactions. The compound's structural characteristics can significantly influence its biological activity.
The mechanism of action for this triazine derivative may involve interactions with specific molecular targets such as enzymes or receptors. For instance, compounds within the triazine class have been shown to inhibit glucocerebrosidase, suggesting potential applications in treating metabolic disorders like Gaucher disease . Additionally, the antiproliferative properties observed in related compounds indicate that this triazine derivative could interfere with cancer cell growth by modulating cell signaling pathways.
Anticancer Properties
Research indicates that related compounds in the 6,N2-diaryl-1,3,5-triazine series exhibit promising anticancer activities. A study evaluated a library of such compounds against various breast cancer cell lines, notably the triple-negative MDA-MB231 cells. The findings revealed that specific structural modifications led to enhanced growth inhibition in these cancer cells while sparing non-cancerous cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound ID | Cell Line | GI50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound 101 | MDA-MB231 (triple-negative) | 0.06 | High |
| Compound 73 | SKBR-3 (hormone-dependent) | 0.12 | Moderate |
| Control | MCF-10A (non-cancerous) | >20 | N/A |
The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions on the phenyl rings significantly enhance antiproliferative effects .
Other Biological Activities
Beyond anticancer properties, triazine derivatives have been explored for their potential as chemical chaperones in enzyme inhibition. For example, modifications of triazine structures have shown increased efficacy in inhibiting glucocerebrosidase . This suggests that this compound may also possess therapeutic potential in metabolic disorders.
Case Studies
Several studies have highlighted the biological activity of triazine derivatives:
- Breast Cancer Inhibition : A library of 126 triazine compounds was evaluated for their antiproliferative effects on breast cancer cell lines. Compounds with para-substituted methoxy groups showed significant activity against MDA-MB231 cells .
- Glucocerebrosidase Inhibition : Research on N4-phenyl modifications demonstrated enhanced inhibition of glucocerebrosidase by selected triazine derivatives. This indicates potential applications in treating diseases like Gaucher disease .
特性
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-28-17-6-4-5-16(13-17)23-19-24-18(22-15-9-7-14(21)8-10-15)25-20(26-19)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAMEMAIHRIHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














